11(S)-Hepe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

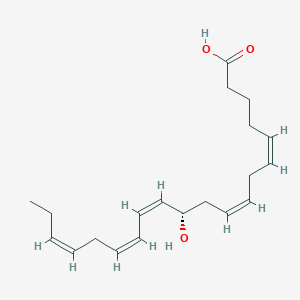

(5Z,8Z,11S,12Z,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |

InChI Key |

IDEHSDHMEMMYIR-VBPYZYIASA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core of 11(S)-HETE Biosynthesis: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) from arachidonic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic and non-enzymatic pathways involved in its formation. This document summarizes key quantitative data, outlines detailed experimental protocols for the analysis and characterization of 11(S)-HETE, and presents visual diagrams of the core signaling pathways. The guide emphasizes the distinction between the stereospecific enzymatic production, which predominantly yields the 11(R)-HETE enantiomer, and the non-enzymatic free radical-mediated oxidation that generates a racemic mixture, contributing significantly to the circulating levels of 11(S)-HETE.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites derived from arachidonic acid that play crucial roles in a variety of physiological and pathological processes. Among these, 11-HETE has garnered significant interest due to its biological activities, including the induction of cellular hypertrophy. 11-HETE exists as two stereoisomers, 11(S)-HETE and 11(R)-HETE, which can exhibit distinct biological effects. While enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes primarily produce 11(R)-HETE, the 11(S)-enantiomer is found in higher concentrations in human plasma and serum, suggesting a substantial contribution from non-enzymatic synthesis, particularly under conditions of oxidative stress.[1][2] This guide delves into the core mechanisms of 11(S)-HETE biosynthesis, providing the necessary technical details for its study and potential therapeutic targeting.

Biosynthesis of 11-HETE from Arachidonic Acid

The formation of 11-HETE from arachidonic acid can occur through two primary routes: enzymatic and non-enzymatic pathways.

Enzymatic Pathways

Enzymatic conversion of arachidonic acid to 11-HETE is primarily catalyzed by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. It is a critical point that these enzymatic pathways demonstrate stereoselectivity, predominantly forming the 11(R)-HETE enantiomer.

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid to small amounts of 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE.[3] This pathway exclusively produces 11(R)-HETE.[3][4] The formation of 11-HETE by COX is often considered a byproduct of prostaglandin biosynthesis.

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes, notably CYP1B1, can metabolize arachidonic acid to 11-HETE. Similar to the COX pathway, CYP-mediated hydroxylation of arachidonic acid at the 11th position is stereoselective, favoring the formation of 11(R)-HETE. However, incubation of rat liver microsomes with arachidonic acid has been shown to produce both 11(R)- and 11(S)-HETE, with the R-enantiomer being more predominant.

Non-Enzymatic Pathway: Free Radical-Mediated Oxidation

The non-enzymatic synthesis of 11-HETE occurs via the free radical oxidation of arachidonic acid. This pathway is particularly significant in the context of oxidative stress, where an increase in reactive oxygen species (ROS) promotes the peroxidation of polyunsaturated fatty acids. Unlike the enzymatic routes, this process is not stereospecific and results in the formation of a racemic mixture of 11(R)-HETE and 11(S)-HETE. The elevated plasma levels of 11-HETE are considered a marker of lipid peroxidation and heightened oxidative stress. The higher prevalence of 11(S)-HETE in human plasma and serum, despite enzymatic preference for the R-enantiomer, underscores the importance of this non-enzymatic pathway.

Figure 1. Overview of the enzymatic and non-enzymatic pathways for 11-HETE biosynthesis.

Quantitative Data

The following tables summarize the available quantitative data regarding 11-HETE biosynthesis and levels.

Table 1: Levels of 11-HETE Enantiomers in Human Blood

| Analyte | Concentration in Untreated Plasma (ng/mL) | Concentration in Serum (ng/mL) |

| 11(S)-HETE | 0.49 ± 0.2 | 3.05 ± 0.2 |

| 11(R)-HETE | 0.02 ± 0.01 | 0.54 ± 0.1 |

| Data adapted from a study on chiral eicosanoid analysis in human blood. |

Table 2: Kinetic Parameters of COX Enzymes in Prostanoid Synthesis

| Enzyme | Substrate | Km (µM) |

| COX-2 coupled to PGIS | Arachidonic Acid | ~2.0 |

| COX-1 coupled to PGIS | Arachidonic Acid | ~6.0 |

| Data from a study on prostacyclin biosynthesis, providing an indication of substrate affinity for COX enzymes. Specific kinetic data for 11-HETE formation is limited. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 11(S)-HETE biosynthesis.

Chiral Analysis of 11-HETE Enantiomers by UHPLC-MS/MS

This protocol is adapted from a method for targeted chiral lipidomics analysis of human blood.

4.1.1. Sample Preparation (from Plasma/Serum)

-

To 200 µL of plasma or serum, add 1 ng of a suitable internal standard (e.g., [2H8]-15(S)-HETE).

-

Add 900 µL of acetonitrile to precipitate proteins.

-

Incubate with 1% formic acid at room temperature for 15 minutes.

-

Sonicate for 1 minute and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a phospholipid and protein removal cartridge (e.g., Phree).

-

Elute the sample under a slight vacuum.

-

Dry the eluate under a gentle stream of nitrogen at ambient temperature.

4.1.2. Derivatization

-

To the dried extract, add 50 µL of a solution containing 1% pentafluorobenzyl bromide (PFB-Br) and 1% diisopropylethylamine in acetonitrile.

-

Incubate at 45°C for 30 minutes.

-

Dry the sample again under nitrogen.

-

Reconstitute the sample in 50 µL of hexane for injection.

4.1.3. UHPLC-MS/MS Conditions

-

Column: Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: Hexanes.

-

Mobile Phase B: 2-propanol/methanol (50/50, v/v).

-

Gradient: A linear gradient is employed, for example: 2% B at 0 min, hold at 2% B for 3 min, increase to 8% B at 11 min, hold at 8% B for 13 min, increase to 50% B at 14 min, hold at 50% B for 18 min, and return to 2% B at 18.5 min for re-equilibration.

-

Flow Rate: 1 mL/min.

-

Mass Spectrometry: Use an instrument capable of high-resolution mass spectrometry with an electron capture atmospheric pressure chemical ionization (ECAPCI) source in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) for HETEs (e.g., m/z 319.23).

In Vitro Assay for 11-HETE-Induced Cellular Hypertrophy

This protocol is based on a study investigating the hypertrophic effects of 11-HETE enantiomers on human cardiomyocytes.

4.2.1. Cell Culture and Treatment

-

Culture human cardiomyocyte cell line (e.g., RL-14) in appropriate growth medium.

-

Seed cells in suitable culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with 20 µM of 11(R)-HETE or 11(S)-HETE for 24 hours. A vehicle control (e.g., ethanol) should be included.

4.2.2. Analysis of Hypertrophic Markers (RT-PCR)

-

After treatment, isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using primers for hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).

4.2.3. Measurement of Cell Size

-

After treatment, capture images of the cells using a phase-contrast microscope.

-

Use image analysis software (e.g., ImageJ) to measure the surface area of a significant number of cells for each treatment group.

Figure 2. Workflow for assessing 11-HETE-induced cellular hypertrophy in vitro.

Signaling Pathways of 11(S)-HETE

While a specific G-protein coupled receptor for 11(S)-HETE has not yet been definitively identified, studies on the structurally similar 12(S)-HETE have implicated the orphan receptor GPR31. 11(S)-HETE has been shown to induce cellular hypertrophy in cardiomyocytes. This process is associated with the upregulation of CYP1B1. The downstream signaling cascade involves the activation of several key protein kinases.

Figure 3. Proposed signaling pathway for 11(S)-HETE-induced cellular hypertrophy.

Conclusion

The biosynthesis of 11(S)-HETE is a multifaceted process involving both enzymatic and non-enzymatic pathways. While enzymatic systems predominantly produce the 11(R)-enantiomer, the significant presence of 11(S)-HETE in biological systems highlights the critical role of non-enzymatic, free radical-mediated oxidation of arachidonic acid, particularly in states of oxidative stress. This technical guide provides researchers with the foundational knowledge and practical methodologies to investigate the formation and biological functions of 11(S)-HETE. Further research is warranted to definitively identify the specific receptors for 11(S)-HETE and to fully elucidate its complex signaling networks, which will be crucial for the development of novel therapeutic strategies targeting pathways modulated by this bioactive lipid.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

Non-Enzymatic Formation of 11(S)-HETE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the non-enzymatic formation of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE), a significant biomarker of oxidative stress and lipid peroxidation. Unlike its enzymatically produced counterpart, 11(R)-HETE, which is a product of cyclooxygenase (COX) and certain cytochrome P450 (CYP) activities, the non-enzymatic pathway yields a racemic mixture of 11(R)- and 11(S)-HETE.[1][2] Understanding the mechanisms and experimental protocols for generating and quantifying non-enzymatically derived 11(S)-HETE is crucial for research into oxidative stress-related pathologies and for the development of targeted therapeutics.

Core Concepts: Free Radical-Mediated Oxidation of Arachidonic Acid

The non-enzymatic synthesis of 11-HETE, along with other HETE isomers such as 8-HETE and 9-HETE, is a direct consequence of the free radical-mediated oxidation of arachidonic acid (AA).[3][4] This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxyeicosatetraenoic acid (HpETE). Finally, the reduction of 11-HpETE yields 11-HETE. Due to the non-specific nature of free radical attack, a mixture of HETE regioisomers and stereoisomers is typically formed.[1]

The elevated plasma levels of 11-HETE are recognized as a marker of lipid peroxidation, indicating heightened oxidative stress. This association makes the study of non-enzymatic 11-HETE formation a critical area of interest in diseases characterized by oxidative damage.

Quantitative Data on Non-Enzymatic HETE Formation

The following table summarizes quantitative data on the formation of HETE isomers through non-enzymatic oxidation of arachidonic acid. It is important to note that the yields of specific isomers can vary significantly depending on the experimental conditions.

| Oxidation Method | Analyte | Concentration/Amount | Matrix/System | Reference |

| Autoxidation with ascorbate/iron | 4-hydroxynonenal | 2.8 mol% (pH 7.4), 1.5 mol% (pH 1.0) after 25h | Arachidonic acid in solution | |

| Autoxidation with ascorbate/iron | 4-hydroxynonenal from 15-HpETE | 0.6 mol% (NADPH, ADP/iron), small amounts (ascorbate/iron) | Microsomes, Solution | |

| Autoxidation on silica monolayer | H(P)ETEs | Approx. half the absorbance of EETs at 205 nm (60°C, 45 min) | Arachidonic acid on silica | |

| Autoxidation on silica monolayer | HPETEs | More prominent than HETEs (37°C, 6.5 h) | Arachidonic acid on silica |

Experimental Protocols

Protocol 1: In Vitro Non-Enzymatic Oxidation of Arachidonic Acid using a Fenton-like System

This protocol describes the induction of non-enzymatic lipid peroxidation of arachidonic acid using a Fenton-like reaction, which generates hydroxyl radicals.

Materials:

-

Arachidonic acid (AA)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol

-

Butylated hydroxytoluene (BHT)

-

Triphenylphosphine (TPP)

-

Ethyl acetate

-

Internal standards (e.g., d8-11-HETE)

Procedure:

-

Prepare a stock solution of arachidonic acid in ethanol.

-

In a glass tube, evaporate a desired amount of the arachidonic acid stock solution under a stream of nitrogen.

-

Resuspend the arachidonic acid in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM).

-

Initiate the oxidation reaction by adding freshly prepared solutions of FeSO₄ (e.g., final concentration 50 µM) and ascorbic acid (e.g., final concentration 200 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

-

Terminate the reaction by adding an antioxidant solution, such as BHT and TPP in methanol (e.g., final concentration 0.2 M each).

-

Add internal standards for quantification.

-

Extract the lipids twice with two volumes of ethyl acetate.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Protocol 2: Analysis of 11(R)- and 11(S)-HETE Enantiomers by Chiral Chromatography

This protocol outlines the separation and quantification of 11-HETE enantiomers using chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Materials:

-

Extracted lipid sample from Protocol 1

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

-

Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

-

Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) for improved separation

-

11(R)-HETE and 11(S)-HETE standards

Procedure:

-

Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester and the hydroxyl group to a trimethylsilyl (TMS) ether to improve volatility and ionization efficiency.

-

Chromatographic Separation:

-

Equilibrate the chiral column with the chosen mobile phase. A common mobile phase for normal-phase chiral chromatography is a mixture of n-hexane and an alcohol like isopropanol or ethanol.

-

Inject the reconstituted sample onto the column.

-

Run the separation using an isocratic or gradient elution method. The optimal mobile phase composition and flow rate should be determined empirically for the specific column and analytes.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for 11-HETE (e.g., m/z 319 -> 179 and/or m/z 319 -> 219).

-

-

Quantification:

-

Generate a standard curve using authentic 11(R)-HETE and 11(S)-HETE standards of known concentrations.

-

Calculate the concentration of each enantiomer in the sample by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Signaling Pathways and Logical Relationships

The non-enzymatic formation of 11-HETE is intrinsically linked to cellular oxidative stress. The following diagrams illustrate the chemical pathway of its formation and a typical experimental workflow for its analysis.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of 11(S)-HETE in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) in human plasma. It includes quantitative data from peer-reviewed studies, detailed experimental protocols for its measurement, and visualizations of its metabolic and signaling pathways. 11(S)-HETE is an oxygenated metabolite of arachidonic acid, formed through both enzymatic and non-enzymatic pathways, and is recognized as a marker of lipid peroxidation and oxidative stress.

Quantitative Data of 11(S)-HETE in Human Plasma and Serum

The following table summarizes the reported physiological concentrations of 11(S)-HETE in human plasma and serum from healthy individuals. It is important to note that concentrations can vary based on the sample type (plasma vs. serum) and the analytical methodology employed.

| Sample Type | Condition | Concentration (ng/mL) | Concentration (nmol/L)† | Analytical Method |

| Human Plasma | Untreated | 0.49 ± 0.2 | ~1.53 | UHPLC-ECAPCI/HRMS |

| Human Serum | Coagulated Whole Blood | 3.05 ± 0.2 | ~9.52 | UHPLC-ECAPCI/HRMS |

| Human Plasma | Stimulated with Zymosan (4h) | 0.78 ± 0.09 | ~2.43 | UHPLC-ECAPCI/HRMS |

| Human Plasma | General (all HETEs tested) | < 32.05 | < 100 | GC-MS |

| Human Plasma | Associated with Obesity (>0.89 nmol/L) | > 0.285 | > 0.89 | HPLC-MS/MS |

†Concentrations in nmol/L were calculated using a molecular weight of 320.47 g/mol for 11-HETE.

Formation and Signaling Pathway of 11(S)-HETE

11(S)-HETE is formed from arachidonic acid primarily through non-enzymatic lipid peroxidation, making it a key indicator of oxidative stress. Enzymatic pathways, including cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes, also contribute to its synthesis, although they predominantly produce the 11(R)-HETE enantiomer.[1] Once formed, 11(S)-HETE can exert biological effects, such as inducing cellular hypertrophy in cardiomyocytes. This process is associated with the upregulation of certain CYP enzymes, particularly CYP1B1.[2]

Experimental Protocols for 11(S)-HETE Quantification

Accurate quantification of 11(S)-HETE in plasma requires robust and sensitive analytical methods. The most common techniques are based on liquid chromatography-mass spectrometry (LC-MS).

Workflow for 11(S)-HETE Analysis by LC-MS

The general workflow for analyzing 11(S)-HETE in human plasma involves several key steps from sample collection to data analysis. This process is designed to isolate the analyte from a complex matrix, separate it from other related compounds, and accurately measure its concentration.

Detailed Methodology: UHPLC-ECAPCI/HRMS

The following protocol is a summary of a method used for the chiral analysis of HETEs in human blood.[3]

1. Sample Preparation and Extraction:

-

Blood Collection: Whole blood is collected and centrifuged to separate plasma. For serum, blood is allowed to clot for 1 hour at 37°C before centrifugation.[3]

-

Internal Standard: A deuterated internal standard, such as [2H8]-15(S)-HETE, is added to the plasma or serum sample (e.g., 1 ng in 0.2 ml of plasma).[3]

-

Acidification: Samples are incubated with 1% formic acid for 15 minutes at room temperature.

-

Purification: Samples are sonicated, and the supernatant is transferred to Phree cartridges for the removal of phospholipids and proteins. The samples are then eluted under a slight vacuum.

-

Drying: The eluted samples are dried under a gentle stream of nitrogen at ambient temperature.

2. Derivatization (for enhanced sensitivity):

-

The dried residue is dissolved in a solution of diisopropylethylamine in acetonitrile.

-

Pentafluorobenzyl bromide (PFB-Br) in acetonitrile is added, and the mixture is incubated at 60°C for 30 minutes.

-

The solution is evaporated to dryness under nitrogen and then redissolved in a hexane/ethanol mixture.

3. UHPLC-MS Analysis:

-

Chromatography: Chiral separation is performed using a suitable chiral column. A typical mobile phase system consists of a gradient of isopropanol/methanol in hexanes.

-

Mass Spectrometry: Detection is carried out using a high-resolution mass spectrometer (HRMS) equipped with an atmospheric pressure chemical ionization (APCI) source operating in the negative electron capturing ion mode.

-

Quantification: Quantification is based on high-resolution mass-to-charge ratio data, using a narrow window (e.g., 3 ppm) for the specific ions of the 11-HETE derivative. A calibration curve is generated using authentic standards of 11(S)-HETE and 11(R)-HETE spiked into a charcoal-stripped matrix.

Alternative Method: ELISA

Enzyme-linked immunosorbent assays (ELISAs) are also available for the quantification of HETEs. These are competitive immunoassays that offer a higher-throughput alternative to LC-MS, though they may have different specificity and sensitivity profiles.

General ELISA Protocol Steps:

-

Sample Preparation: Plasma samples may require dilution (e.g., at least 1:5) in the provided ELISA buffer. Purification using solid-phase extraction may be necessary if HETE levels are very low.

-

Assay Procedure:

-

Standards and samples are added to a microplate pre-coated with an antibody specific for the HETE of interest.

-

A HETE-acetylcholinesterase (AChE) conjugate (tracer) is added, which competes with the HETE in the sample for binding to the antibody.

-

The plate is incubated to allow for binding.

-

The plate is washed to remove unbound reagents.

-

A substrate for AChE (Ellman's Reagent) is added, which develops a colored product.

-

-

Data Analysis: The intensity of the color is read using a plate reader, and the concentration of HETE in the samples is determined by comparing their absorbance to the standard curve. The intensity of the color is inversely proportional to the concentration of HETE in the sample.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Hydroxyeicosatetraenoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites derived from arachidonic acid, playing pivotal roles in a myriad of physiological and pathological processes. The enzymatic and non-enzymatic oxygenation of arachidonic acid can occur at various carbon positions, leading to a diverse array of HETE regioisomers. Furthermore, the introduction of a hydroxyl group creates a chiral center, resulting in the formation of stereoisomers (R and S enantiomers). The stereochemistry of HETEs is of paramount importance as it dictates their biological activity, receptor binding affinity, and metabolic fate. This technical guide provides a comprehensive overview of the stereochemistry of HETEs, focusing on their synthesis, signaling pathways, and the analytical methodologies required for their study.

Biosynthesis of HETE Stereoisomers

The formation of HETE stereoisomers is primarily governed by the enzymatic machinery involved in their synthesis. Three major enzyme families contribute to the oxygenation of arachidonic acid: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) monooxygenases.

-

Lipoxygenases (LOXs): LOXs catalyze the stereospecific insertion of molecular oxygen into arachidonic acid, typically leading to the formation of an S-hydroperoxyeicosatetraenoic acid (HpETE) intermediate, which is subsequently reduced to the corresponding S-HETE. For instance, 5-LOX predominantly produces 5(S)-HETE, while 12-LOX and 15-LOX generate 12(S)-HETE and 15(S)-HETE, respectively.

-

Cyclooxygenases (COXs): While primarily known for prostaglandin synthesis, COX enzymes can also produce HETEs, often with less stereospecificity compared to LOXs.

-

Cytochrome P450 (CYP) Enzymes: CYP enzymes, particularly from the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE, a potent vasoconstrictor. CYP-mediated hydroxylation at other positions can lead to the formation of both R and S enantiomers.

-

Non-Enzymatic Oxidation: Free radical-mediated oxidation of arachidonic acid can also generate HETEs, typically resulting in a racemic mixture of R and S enantiomers.

Quantitative Analysis of HETE Stereoisomers

The distinct biological activities of HETE enantiomers necessitate analytical methods that can resolve and quantify these stereoisomers. The concentrations of HETEs can vary significantly depending on the biological matrix and physiological or pathological state.

| HETE Stereoisomer | Biological Matrix | Concentration Range | Reference |

| 5(S)-HETE | Human Neutrophils (in vitro, stimulated) | ~0.37 ng/10^6 cells | [1] |

| 12(S)-HETE | Human Prostate Cancer Tissue | >9-fold higher than normal tissue | [2] |

| 15-HETE | Human Bronchial Epithelial Cells (stimulated with 30 µM arachidonic acid) | 258 ± 76 ng/10^6 cells | [3] |

| 20-HETE | Rat Renal Microsomes | Varies with experimental conditions | [4] |

Receptor Binding and Functional Activity

The stereochemistry of HETEs is a critical determinant of their interaction with specific receptors and their subsequent biological effects.

| HETE Stereoisomer | Receptor | Binding Affinity (Kd/EC50) | Biological Effect | Dose-Response | Reference |

| 5(R)-HETE | Not fully characterized | - | Potent neutrophil chemotaxis | More potent than 5(S)-HETE | [5] |

| 5(S)-HETE | OXE Receptor (GPR170) | - | Neutrophil activation, Ca2+ mobilization | - | |

| 12(S)-HETE | GPR31 (12-HETER) | Kd = 4.8 ± 0.12 nM | Tumor cell invasion, activation of ERK1/2, MEK, and NFκB | EC50 = 0.28 ± 1.26 nM for GTPγS coupling | |

| 20-HETE | GPR75 | - | Vasoconstriction, activation of PKC | Concentration-dependent constriction (-29 ± 8% at 1 µM) |

Signaling Pathways of HETE Stereoisomers

HETE stereoisomers elicit their diverse biological effects by activating distinct intracellular signaling cascades.

5-HETE Signaling in Neutrophils

5-HETE, particularly the S-enantiomer, is a potent chemoattractant and activator of neutrophils. Its signaling pathway involves the mobilization of intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as degranulation and superoxide production.

Caption: 5-HETE signaling cascade in neutrophils.

12(S)-HETE Signaling in Cancer Cells

12(S)-HETE has been implicated in tumor progression and metastasis. It signals through its receptor, GPR31, to activate multiple downstream pathways, including the RHO/ROCK and MAPK pathways, promoting cancer cell migration and invasion.

References

- 1. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

11(S)-HETE and its Connection to Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a lipid mediator derived from the oxidation of arachidonic acid. Its presence and concentration in biological systems are increasingly recognized as a significant indicator of lipid peroxidation and oxidative stress. Unlike its enantiomer, 11(R)-HETE, which is primarily a product of enzymatic pathways involving cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, 11(S)-HETE is predominantly formed through non-enzymatic, free radical-mediated oxidation of arachidonic acid.[1][2] This distinction makes 11(S)-HETE a valuable biomarker for assessing oxidative damage. Elevated levels of 11(S)-HETE have been positively correlated with various pathological conditions, including cardiovascular diseases, obesity, and cancer, underscoring its potential as a therapeutic target and diagnostic marker.[3] This guide provides a comprehensive overview of 11(S)-HETE, its biochemical origins, its role as a biomarker, associated signaling pathways, and detailed methodologies for its analysis.

Biochemical Origins of 11(S)-HETE: The Link to Lipid Peroxidation

11-HETE is one of several hydroxyeicosatetraenoic acids derived from arachidonic acid. Its formation can occur via two main routes: enzymatic and non-enzymatic pathways. The stereochemistry of the resulting 11-HETE molecule—whether it is the (S) or (R) enantiomer—is a key determinant of its origin.

Non-Enzymatic Formation (Lipid Peroxidation): The primary route for the synthesis of 11(S)-HETE is through the non-enzymatic, free radical-mediated oxidation of arachidonic acid.[1] This process, a hallmark of lipid peroxidation, is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxyeicosatetraenoic acid (HPETE). The reduction of 11-HPETE yields 11-HETE. Because this is a non-enzymatic process, it typically results in a racemic mixture of both 11(S)-HETE and 11(R)-HETE. However, the presence of 11(S)-HETE is a strong indicator of ongoing lipid peroxidation and oxidative stress.

Enzymatic Formation: In contrast, the enzymatic production of 11-HETE is highly stereospecific.

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can produce 11-HETE as a byproduct of prostaglandin synthesis. This enzymatic process exclusively generates the 11(R)-HETE enantiomer.[1]

-

Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize arachidonic acid to produce 11-HETE. For instance, incubation of arachidonic acid with rat liver microsomes results in the formation of both 11(R)- and 11(S)-HETE, with the R-enantiomer being predominant.

The distinct origins of the 11-HETE enantiomers make the analysis of their respective concentrations a powerful tool for distinguishing between enzymatic and non-enzymatic lipid metabolism.

11(S)-HETE as a Biomarker of Oxidative Stress and Disease

Elevated plasma levels of 11-HETE, particularly the (S)-enantiomer, are considered a reliable biomarker of increased oxidative stress and lipid peroxidation. Numerous studies have linked higher concentrations of 11-HETE to various disease states.

Data Presentation: Quantitative Levels of 11(S)-HETE in Human Biological Samples

The following tables summarize the reported concentrations of 11(S)-HETE in human plasma and serum under different conditions. These values highlight the variations observed in baseline (unstimulated) versus stimulated or disease states.

| Biological Matrix | Condition | 11(S)-HETE Concentration (ng/mL) | Reference |

| Plasma | Untreated | 0.49 ± 0.2 | |

| Serum | After Blood Clotting | 3.05 ± 0.2 | |

| Plasma | Zymosan Stimulated (4h) | 0.78 ± 0.09 |

| Subject Group | 5-HETE Concentration (nmol/L) | 11-HETE Concentration (nmol/L) | Likelihood of Obesity | Reference |

| Low | ≤ 1.86 | ≤ 0.39 | Baseline | |

| High | > 5.01 | > 0.89 | > 5 times more likely |

Signaling Pathways of 11(S)-HETE

Recent research has begun to elucidate the signaling pathways through which 11(S)-HETE exerts its biological effects. A key target appears to be the regulation of cytochrome P450 enzymes, particularly CYP1B1.

A study on human cardiomyocytes demonstrated that 11(S)-HETE is more potent than 11(R)-HETE in inducing cellular hypertrophy. This effect is associated with the upregulation of CYP1B1 at both the mRNA and protein levels. Furthermore, 11(S)-HETE was found to allosterically activate the catalytic activity of recombinant human CYP1B1. This suggests a feed-forward mechanism where oxidative stress leads to the formation of 11(S)-HETE, which in turn upregulates an enzyme that can contribute to the formation of cardiotoxic metabolites.

The proposed signaling pathway is as follows: Increased oxidative stress leads to the non-enzymatic peroxidation of arachidonic acid, resulting in the formation of 11(S)-HETE. 11(S)-HETE then upregulates the expression and activity of CYP1B1. This enhanced CYP1B1 activity can lead to the production of other cardiotoxic metabolites, contributing to cellular hypertrophy.

Mandatory Visualization: Signaling Pathway of 11(S)-HETE-Induced Cellular Hypertrophy

Caption: Signaling pathway of 11(S)-HETE-induced cellular hypertrophy.

Experimental Protocols for the Analysis of 11(S)-HETE

The accurate quantification of 11(S)-HETE in biological matrices is crucial for its validation as a biomarker. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by a chiral separation step to distinguish between the (S) and (R) enantiomers.

Sample Preparation: Extraction of HETEs from Plasma/Serum

-

Aliquoting and Spiking: Aliquot 200 µL of plasma or serum into a clean glass test tube. Spike the sample with an appropriate internal standard, such as [²H₈]-15(S)-HETE (1 ng), to correct for extraction losses and matrix effects.

-

Protein Precipitation and Phospholipid Removal: Add 900 µL of acetonitrile to the sample, vortex, and incubate at room temperature for 15 minutes after adding 1% formic acid. Sonicate for 1 minute. Centrifuge to pellet the precipitated proteins. Transfer the supernatant to a phospholipid and protein removal cartridge (e.g., Phree cartridges).

-

Elution and Drying: Elute the sample under a slight vacuum. Dry the eluate under a gentle stream of nitrogen at ambient temperature.

-

Derivatization (for enhanced sensitivity and chiral separation): The dried extract can be derivatized to improve chromatographic properties and ionization efficiency. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br).

Chiral Separation and Quantification by UHPLC-MS/MS

-

Chromatographic System: A high-performance liquid chromatography (UHPLC) system is required for the separation of HETE isomers.

-

Chiral Column: A chiral stationary phase is essential for the separation of the 11(S)- and 11(R)-HETE enantiomers.

-

Mobile Phase: A typical mobile phase for chiral separation of HETEs consists of a gradient of hexane and a mixture of 2-propanol and methanol.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The mass transitions for 11-HETE and the internal standard are monitored.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, typically in negative ion mode.

Mandatory Visualization: Experimental Workflow for 11(S)-HETE Analysis

Caption: Experimental workflow for 11(S)-HETE analysis.

Conclusion and Future Directions

11(S)-HETE is emerging as a critical biomarker for lipid peroxidation and oxidative stress, with significant implications for a range of diseases. Its predominantly non-enzymatic origin provides a direct window into the extent of free radical-mediated damage to lipids in vivo. The signaling pathways initiated by 11(S)-HETE, particularly its influence on CYP enzyme expression and activity, are uncovering novel mechanisms by which oxidative stress can contribute to cellular dysfunction.

Future research should focus on:

-

Expanding the quantitative database: Measuring 11(S)-HETE levels in larger patient cohorts across a wider spectrum of diseases will further validate its clinical utility as a biomarker.

-

Elucidating the complete signaling network: Identifying the specific receptors and downstream effector molecules that mediate the actions of 11(S)-HETE will provide a more comprehensive understanding of its biological roles.

-

Developing targeted therapeutic strategies: Given its association with disease pathogenesis, targeting the formation or signaling of 11(S)-HETE could represent a novel therapeutic approach for conditions characterized by oxidative stress.

The continued investigation of 11(S)-HETE holds great promise for advancing our understanding of the intricate relationship between lipid peroxidation and human health, and for the development of new diagnostic and therapeutic tools.

References

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Foundational Studies on the Biological Activity of 11(S)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Emerging research has highlighted its significant role in various physiological and pathophysiological processes, particularly in cardiovascular health and disease. This technical guide provides a comprehensive overview of the foundational studies on the biological activity of 11(S)-HETE, with a focus on its synthesis, metabolism, signaling pathways, and quantifiable biological effects. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development efforts in this area.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid produced via enzymatic and non-enzymatic pathways. Among these, the 11-HETE isomers, particularly 11(S)-HETE, have garnered increasing interest due to their diverse biological activities. While 11(R)-HETE is primarily an enzymatic product of cyclooxygenase (COX) and cytochrome P450 (CYP) pathways, 11(S)-HETE is mainly generated through non-enzymatic, reactive oxygen species (ROS)-mediated oxidation of arachidonic acid, linking it to conditions of oxidative stress.[1] This guide synthesizes the core knowledge on 11(S)-HETE, providing a foundational resource for its study and therapeutic targeting.

Synthesis and Metabolism of 11(S)-HETE

The formation of 11(S)-HETE is a key indicator of oxidative stress, distinguishing it from its enzymatically produced R-enantiomer.

Biosynthesis

-

Non-Enzymatic Pathway: The primary route for 11(S)-HETE synthesis is the free radical-mediated peroxidation of arachidonic acid.[1] This process is often initiated by reactive oxygen species (ROS), leading to the formation of a racemic mixture of 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is subsequently reduced to 11-HETE.

-

Enzymatic Pathways: While the COX-1 and COX-2 enzymes exclusively produce 11(R)-HETE, some cytochrome P450 enzymes can produce a mixture of both 11(R)- and 11(S)-HETE from arachidonic acid, with the R-enantiomer being predominant.[1][2]

Metabolism

The metabolic fate of 11-HETE is less characterized than other HETE isomers. However, it is known that 11(R)-HETE can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 11-oxo-ETE.[3] The metabolic pathways for 11(S)-HETE are an area of ongoing investigation.

Biological Activity and Signaling Pathways

While a specific high-affinity receptor for 11(S)-HETE has not yet been definitively identified, its biological effects, particularly in cardiomyocytes, have been documented. Much of the understanding of HETE signaling comes from studies of the closely related 12(S)-HETE, which binds to the G-protein coupled receptor GPR31.

Cardiovascular Effects: Induction of Cellular Hypertrophy

11(S)-HETE has been shown to induce cellular hypertrophy in human cardiomyocytes in an enantioselective manner, being more potent than 11(R)-HETE. This effect is associated with an increase in the expression of hypertrophic markers.

Regulation of Cytochrome P450 Enzymes

A significant biological activity of 11(S)-HETE is the upregulation of several CYP enzymes involved in the metabolism of arachidonic acid and other xenobiotics. This suggests a potential role for 11(S)-HETE in modulating drug metabolism and the production of other bioactive lipids.

Putative Signaling Mechanisms

The precise signaling cascade initiated by 11(S)-HETE remains to be fully elucidated. However, based on its effects on gene expression, it is likely to involve intracellular signaling pathways that regulate transcription factors. For comparison, the signaling pathway for the well-studied 12(S)-HETE is presented below. 12(S)-HETE binds to the G-protein coupled receptor GPR31, which is coupled to Gαi/o. This leads to the inhibition of adenylyl cyclase and subsequent activation of the MAPK/ERK and NF-κB signaling pathways. It is plausible that 11(S)-HETE may act through a similar, yet to be identified, receptor and signaling cascade.

Quantitative Data

The following tables summarize the quantitative data from foundational studies on the biological activity of 11(S)-HETE.

Table 1: Effect of 11(S)-HETE on Hypertrophic Markers in RL-14 Cardiomyocytes

| Hypertrophic Marker | Treatment (20 µM, 24h) | Fold Change vs. Control (mRNA) |

| ANP | 11(S)-HETE | 2.31 |

| β-MHC | 11(S)-HETE | 4.99 |

| β/α-MHC ratio | 11(S)-HETE | 2.07 |

| ACTA-1 | 11(S)-HETE | 2.82 |

| Cell Surface Area | 11(S)-HETE | Significant Increase |

Table 2: Effect of 11(S)-HETE on CYP Enzyme Expression in RL-14 Cardiomyocytes

| CYP Enzyme | Treatment (20 µM, 24h) | Fold Change vs. Control (mRNA) |

| CYP1B1 | 11(S)-HETE | 2.42 |

| CYP1A1 | 11(S)-HETE | 2.09 |

| CYP4A11 | 11(S)-HETE | 1.90 |

| CYP4F11 | 11(S)-HETE | 5.16 |

| CYP4F2 | 11(S)-HETE | 3.57 |

| CYP2J2 | 11(S)-HETE | 1.47 |

| CYP2E1 | 11(S)-HETE | 2.63 |

Table 3: Effect of 11(S)-HETE on CYP1B1 Catalytic Activity in Human Liver Microsomes

| 11(S)-HETE Concentration | % Increase in EROD Activity vs. Control |

| 10 nM | 7% |

| 20 nM | 19% |

| 40 nM | 36% |

| 100 nM | 83% |

Experimental Protocols

Induction of Cellular Hypertrophy in RL-14 Cardiomyocytes

Methodology:

-

Cell Culture: Human fetal ventricular cardiomyocytes (RL-14 cells) are cultured in a suitable medium until they reach the desired confluency.

-

Treatment: The cells are treated with 20 µM of 11(S)-HETE or a vehicle control for 24 hours.

-

Analysis of Hypertrophic Markers:

-

RNA Extraction and RT-PCR: Total RNA is isolated from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and skeletal α-actin (ACTA-1).

-

Phase-Contrast Imaging: The cell surface area is measured using phase-contrast microscopy and image analysis software to assess physical changes in cell size.

-

Measurement of CYP1B1 Enzymatic Activity (EROD Assay)

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing human liver microsomes (0.1 mg/mL) as the source of CYP1B1, 7-ethoxyresorufin (7-ER) as the substrate (2 µM), and a suitable buffer (100 mM potassium phosphate, pH 7.4, with 5 mM MgCl₂).

-

Addition of 11(S)-HETE: Varying concentrations of 11(S)-HETE (e.g., 0, 10, 20, 40, 100 nM) are added to the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).

-

Fluorescence Measurement: The formation of the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader (excitation/emission wavelengths of 550/585 nm).

-

Data Analysis: The rate of resorufin formation is calculated and used to determine the ethoxyresorufin-O-deethylase (EROD) activity, which is indicative of CYP1B1 catalytic activity.

Conclusion and Future Directions

The foundational studies on 11(S)-HETE have established it as a significant bioactive lipid, particularly in the context of oxidative stress and cardiovascular pathophysiology. Its ability to induce cardiomyocyte hypertrophy and modulate the expression of key metabolic enzymes highlights its potential as a therapeutic target. However, several critical questions remain. The definitive identification of a high-affinity receptor for 11(S)-HETE is paramount for understanding its precise mechanism of action and for the rational design of targeted therapies. Further research is also needed to fully elucidate the downstream signaling pathways activated by 11(S)-HETE and to explore its role in other physiological and pathological conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in these future investigations.

References

- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11(S)-HETE: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a non-enzymatically formed oxylipin derived from arachidonic acid. As a member of the eicosanoid family of signaling molecules, it plays a significant role in various physiological and pathological processes, including inflammation, allergic responses, and cardiovascular function. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 11(S)-HETE, details its known signaling pathways, and offers insights into relevant experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 11(S)-HETE are crucial for its handling, storage, and application in experimental settings. A summary of these properties is presented in the tables below.

Table 1: Chemical Identifiers and Formula of 11(S)-HETE

| Property | Value |

| IUPAC Name | (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid[1] |

| Synonyms | 11(S)-Hydroxyeicosatetraenoic Acid, 11S-HETE[1][2] |

| Molecular Formula | C₂₀H₃₂O₃[1][3] |

| Molecular Weight | 320.5 g/mol |

| CAS Number | 54886-50-9 |

| InChI Key | GCZRCCHPLVMMJE-YZGNWCGPSA-N |

Table 2: Physical Properties of 11(S)-HETE

| Property | Value | Notes |

| Physical Form | Solution in ethanol | Commercially available as a solution. |

| Melting Point | Not definitively reported | The melting points of long-chain hydroxy fatty acids are influenced by chain length, saturation, and the position of the hydroxyl group. As a polyunsaturated fatty acid, it is expected to have a low melting point, likely below room temperature. |

| Boiling Point | 487.7 ± 33.0 °C at 760 mmHg | Predicted value. |

| Solubility | Soluble in ethanol, DMF, and DMSO. Slightly soluble in PBS (pH 7.2) at approximately 0.8 mg/mL. | High solubility in organic solvents is characteristic of lipids. |

| Stability and Storage | Stable for ≥ 2 years when stored at -20°C in an appropriate solvent. | Should be stored under inert gas and protected from light to prevent oxidation. |

| λmax | 236 nm |

Signaling Pathways of 11(S)-HETE

11(S)-HETE exerts its biological effects through complex signaling networks. Primarily formed through non-enzymatic lipid peroxidation of arachidonic acid, its presence is often indicative of oxidative stress.

Cardiovascular Effects: Induction of Cardiac Hypertrophy

Recent studies have elucidated a significant role for 11(S)-HETE in the development of cardiac hypertrophy. It functions by upregulating the expression and activity of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cardiovascular diseases. The proposed signaling cascade is outlined below.

Role in Inflammation and Allergic Rhinitis

11(S)-HETE is found in elevated levels in inflammatory conditions and has been specifically implicated in the pathophysiology of allergic rhinitis. While the precise receptor and downstream signaling cascade are still under investigation, it is understood to contribute to the inflammatory response. The general mechanism of allergic rhinitis involves an immediate IgE-mediated mast cell response followed by a late-phase reaction characterized by the infiltration of eosinophils and other immune cells. 11(S)-HETE is thought to modulate the production of cytokines and chemokines that orchestrate this inflammatory infiltrate.

Experimental Protocols

Synthesis and Purification

As 11(S)-HETE is primarily formed non-enzymatically, its laboratory synthesis often involves the oxidation of arachidonic acid. Purification of 11(S)-HETE from biological samples or synthetic mixtures is typically achieved using high-performance liquid chromatography (HPLC).

Workflow for Purification of 11(S)-HETE:

A detailed protocol for the chiral separation of HETE isomers using HPLC can be adapted from existing literature.

Chiral HPLC Purification Protocol Outline:

-

Sample Preparation: The lipid extract containing HETEs is dried down and reconstituted in the mobile phase.

-

Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector is used.

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based column) is essential for separating the (S) and (R) enantiomers.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.

-

Detection: The elution of HETEs is monitored by UV absorbance at 236 nm.

-

Fraction Collection: Fractions corresponding to the 11(S)-HETE peak are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated under a stream of nitrogen.

-

Purity Assessment: The purity of the isolated 11(S)-HETE is confirmed using analytical HPLC and its identity is verified by mass spectrometry.

Biological Assays

To investigate the biological effects of 11(S)-HETE, various in vitro assays can be employed.

Cell Viability Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 11(S)-HETE (dissolved in an appropriate vehicle, with a vehicle-only control) for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the vehicle-treated control.

Enzyme Activity Assay (CYP1B1 Activity):

To assess the effect of 11(S)-HETE on the enzymatic activity of CYP1B1, a fluorometric assay can be used.

CYP1B1 Activity Assay Protocol Outline:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer, recombinant human CYP1B1 enzyme, and a fluorogenic substrate (e.g., 7-ethoxyresorufin, which is converted to the fluorescent product resorufin by CYP1B1).

-

Addition of 11(S)-HETE: Add varying concentrations of 11(S)-HETE to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Compare the enzyme activity in the presence of 11(S)-HETE to the control (without 11(S)-HETE) to determine its effect.

Conclusion

11(S)-HETE is an important lipid mediator involved in a range of physiological and pathological processes. A thorough understanding of its chemical and physical properties is essential for accurate and reproducible research. While significant progress has been made in elucidating its role in cardiovascular disease and inflammation, further investigation into its specific signaling pathways and receptor interactions is warranted. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted biology of 11(S)-HETE and its potential as a therapeutic target.

References

The Endogenous Functions of 11(S)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While historically less studied than other HETE isomers, emerging evidence highlights its significant role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the endogenous functions of 11(S)-HETE, detailing its synthesis, signaling pathways, and involvement in cellular processes. This document synthesizes current research to offer a comprehensive resource for professionals in biomedical research and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways through diagrams.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids generated from arachidonic acid via enzymatic and non-enzymatic pathways. These molecules are implicated in a wide array of biological functions, including inflammation, cell proliferation, and ion transport. Among the various HETE regioisomers, 11(S)-HETE has garnered increasing attention for its distinct biological activities. This guide focuses on the endogenous roles of the (S)-enantiomer of 11-HETE, providing a detailed overview of its biochemistry and cellular effects.

Synthesis of 11(S)-HETE

11(S)-HETE can be generated through multiple pathways within the cell, primarily involving non-enzymatic oxidation and, to a lesser extent, enzymatic processes.

-

Non-Enzymatic Pathway: The predominant route for 11(S)-HETE synthesis is through the non-enzymatic, free radical-mediated peroxidation of arachidonic acid.[1] This process is often associated with conditions of oxidative stress, where an increase in reactive oxygen species (ROS) promotes the oxidation of polyunsaturated fatty acids.[2]

-

Enzymatic Pathways: While the R-enantiomer, 11(R)-HETE, is a known by-product of cyclooxygenase (COX-1 and COX-2) activity, the enzymatic synthesis of 11(S)-HETE is less direct.[1] Cytochrome P450 (CYP) enzymes, particularly CYP1B1, can produce both 11(R)- and 11(S)-HETE from arachidonic acid, with the R-enantiomer being more predominant in some tissues like rat liver microsomes.[1]

Signaling and Cellular Functions

While a specific cell surface receptor for 11(S)-HETE has not yet been definitively identified, its biological effects are evident, particularly in the context of cellular hypertrophy and cancer biology. The signaling mechanisms are thought to involve intracellular targets and modulation of enzymatic activity. For comparison, the related molecule 12(S)-HETE is known to signal through the G-protein coupled receptor GPR31.[3]

Induction of Cellular Hypertrophy

Recent studies have demonstrated that 11(S)-HETE is a potent inducer of cardiomyocyte hypertrophy. This effect is more pronounced than that of its (R)-enantiomer. The hypertrophic response is associated with the upregulation of several cardiac hypertrophic markers.

The primary mechanism implicated in 11(S)-HETE-induced hypertrophy is its interaction with and upregulation of cytochrome P450 enzymes, especially CYP1B1. 11(S)-HETE not only increases the mRNA and protein levels of CYP1B1 but also allosterically activates the enzyme.

Role in Cancer and Angiogenesis

Elevated levels of 11(S)-HETE have been associated with certain types of cancer. It has been shown to stimulate endothelial cell proliferation, migration, and angiogenesis, which are critical processes for tumor growth and metastasis.

Quantitative Data

The following tables summarize quantitative data from key studies on the effects of 11(S)-HETE.

Table 1: Effect of 11(S)-HETE on Cardiac Hypertrophic Markers in RL-14 Cells

| Hypertrophic Marker | Fold Increase (vs. Control) | Reference |

| Atrial Natriuretic Peptide (ANP) | 231% | |

| β-Myosin Heavy Chain (β-MHC) | 499% | |

| β/α-MHC Ratio | 107% | |

| Skeletal α-Actin (ACTA-1) | 282% | |

| Data from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours. |

Table 2: Effect of 11(S)-HETE on CYP Enzyme mRNA Expression in RL-14 Cells

| CYP Enzyme | Fold Increase in mRNA (vs. Control) | Reference |

| CYP1B1 | 142% | |

| CYP1A1 | 109% | |

| CYP4A11 | 90% | |

| CYP4F11 | 416% | |

| CYP4F2 | 257% | |

| CYP2J2 | 47% | |

| CYP2E1 | 163% | |

| Data from RL-14 cells treated with 20 µM 11(S)-HETE for 24 hours. |

Table 3: Concentration of 11(S)-HETE in Human Blood

| Blood Component | Concentration (ng/mL) | Condition | Reference |

| Plasma | 0.49 ± 0.2 | Untreated | |

| Serum | 3.05 ± 0.2 | - | |

| Values are presented as mean ± SEM. |

Experimental Protocols

Quantification of 11(S)-HETE by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 11(S)-HETE from biological samples.

Methodology:

-

Sample Preparation: To a known volume of the biological sample (e.g., 200 µL of plasma), add an internal standard such as 15(S)-HETE-d8.

-

Extraction: Perform lipid extraction using a suitable method. For plasma, a liquid-liquid extraction with a solvent mixture like water/2-propanol/hexane can be used. Solid-phase extraction (SPE) with C18 cartridges is another common method.

-

Derivatization (Optional): For enhanced sensitivity in some mass spectrometry setups, derivatization of the carboxylic acid group may be performed.

-

LC-MS/MS Analysis: Reconstitute the dried extract in the initial mobile phase. Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a small percentage of acetic or formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for 11-HETE.

-

Quantification: Generate a standard curve using known concentrations of authentic 11(S)-HETE standard. Quantify the amount of 11(S)-HETE in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Induction and Analysis of Cellular Hypertrophy

This protocol details the steps to induce and measure cellular hypertrophy in a cardiomyocyte cell line in response to 11(S)-HETE treatment.

Cell Culture and Treatment:

-

Culture a suitable cardiomyocyte cell line, such as the human fetal ventricular cardiomyocyte cell line RL-14, under standard conditions.

-

Treat the cells with a working concentration of 11(S)-HETE (e.g., 20 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

Analysis of Hypertrophic Markers (RT-PCR):

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR (RT-PCR): Perform quantitative RT-PCR using primers specific for cardiac hypertrophic markers (e.g., ANP, β-MHC, ACTA-1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Measurement of Cell Size:

-

Capture phase-contrast images of the treated and control cells.

-

Use image analysis software (e.g., ImageJ) to measure the surface area of individual cells.

-

Statistically compare the cell sizes between the different treatment groups.

Conclusion

11(S)-HETE is an important endogenous lipid mediator with significant roles in cellular hypertrophy and potentially in cancer progression. Its synthesis is closely linked to oxidative stress, providing a connection between cellular redox state and downstream signaling events. The ability of 11(S)-HETE to allosterically activate and upregulate CYP1B1 highlights a novel mechanism by which this lipid can exert its biological effects. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways of 11(S)-HETE, which will be crucial for developing targeted therapeutic strategies for diseases where this eicosanoid is implicated. This guide provides a foundational resource for researchers to explore the multifaceted functions of 11(S)-HETE.

References

11(S)-HETE: A Technical Guide for Researchers in Eicosanoid Science

An In-depth Whitepaper on the Historical Context, Biological Significance, and Methodologies for the Study of 11(S)-Hydroxyeicosatetraenoic Acid

Introduction: The Eicosanoid Landscape and the Emergence of 11(S)-HETE

The field of eicosanoid research, originating in the 1930s with the discovery of prostaglandins, has since unveiled a complex and crucial class of lipid signaling molecules.[1] Derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, eicosanoids are pivotal mediators in a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[1][2] This diverse family of molecules is broadly categorized into prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs).[1][2]

Among the HETEs, 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE) has garnered increasing interest. This technical guide provides a comprehensive overview of 11(S)-HETE, from its historical context within eicosanoid research to its biosynthesis, biological activities, and the experimental protocols essential for its study. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of lipid mediators and their roles in health and disease.

Biosynthesis of 11-HETE: A Multi-Pathway Origin

11-HETE can be generated through several distinct enzymatic and non-enzymatic pathways, with the stereochemistry of the resulting molecule being pathway-dependent.

-

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes, primarily known for prostaglandin synthesis, can also produce 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE. Notably, the COX-dependent pathway exclusively generates the 11(R)-HETE enantiomer.

-

Lipoxygenase (LOX) Pathway: While various lipoxygenases are responsible for the synthesis of other HETE isomers, a specific 11-lipoxygenase that produces 11(S)-HETE has not been extensively characterized in mammals.

-

Cytochrome P450 (CYP) Enzymes: Certain CYP450 enzymes can metabolize arachidonic acid to form 11-HETE.

-

Non-Enzymatic Lipid Peroxidation: 11-HETE can be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid. This process yields a racemic mixture of both 11(S)-HETE and 11(R)-HETE. The presence of 11(S)-HETE in biological systems is often considered a marker of oxidative stress.

Quantitative Data on the Biological Activities of 11(S)-HETE

The following tables summarize the available quantitative data on the biological effects of 11(S)-HETE.

Table 1: Induction of Hypertrophic Markers in Human Cardiomyocytes (RL-14 cells) by 11(S)-HETE (20 µM for 24h)

| Hypertrophic Marker | Fold Increase vs. Control |

| Atrial Natriuretic Peptide (ANP) | 2.31 |

| β-Myosin Heavy Chain (β-MHC) | 4.99 |

| β-MHC/α-MHC Ratio | 1.07 |

| Skeletal α-Actin (ACTA-1) | 2.82 |

Data extracted from a study by Helal et al. (2024).

Table 2: Upregulation of Cytochrome P450 (CYP) Enzyme mRNA in Human Cardiomyocytes (RL-14 cells) by 11(S)-HETE (20 µM for 24h)

| CYP Enzyme | Fold Increase in mRNA vs. Control |

| CYP1B1 | 1.42 |

| CYP1A1 | 1.09 |

| CYP4A11 | 0.90 |

| CYP4F11 | 4.16 |

| CYP4F2 | 2.57 |

| CYP2E1 | 1.63 |

| CYP2J2 | 0.47 |

Data extracted from a study by Helal et al. (2024).

Table 3: Allosteric Activation of CYP1B1 by 11(S)-HETE

| Concentration of 11(S)-HETE | Fold Increase in Vmax of Recombinant Human CYP1B1 |

| 0.5 nM | 1.03 |

| 2.5 nM | 1.10 |

| 10 nM | 1.50 |

| 40 nM | 1.40 |

Data extracted from a study by Helal et al. (2024).

Table 4: Effect of 11(S)-HETE on CYP1B1 Activity in Human Liver Microsomes

| Concentration of 11(S)-HETE | Increase in EROD Activity (%) vs. Control |

| 10 nM | 7 |

| 20 nM | 19 |

| 40 nM | 36 |

| 100 nM | 83 |

Data extracted from a study by Helal et al. (2024).

Signaling Pathways of 11(S)-HETE

The specific cell surface receptor for 11(S)-HETE has not yet been identified. Consequently, a complete classical signaling pathway remains to be elucidated. However, recent research has demonstrated that 11(S)-HETE can induce cellular hypertrophy in cardiomyocytes, a process linked to the upregulation and allosteric activation of CYP1B1. This suggests a potential intracellular signaling mechanism or a feedback loop involving metabolic enzymes.

References

Methodological & Application

Application Note: Quantification of 11(S)-HETE in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is an oxygenated metabolite of arachidonic acid (ARA). As a member of the eicosanoid family of signaling molecules, it is involved in various physiological and pathophysiological processes, including inflammation and oxidative stress.[1][2] Its accurate quantification in biological matrices such as plasma, serum, and cell culture media is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and robustness.[1][3][4] This document provides a detailed protocol for the extraction and quantification of 11(S)-HETE from biological samples using LC-MS/MS.

11(S)-HETE Biosynthesis Pathway

11(S)-HETE is formed from arachidonic acid through several enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. Additionally, non-enzymatic lipid peroxidation, driven by reactive oxygen species (ROS), can produce a racemic mixture of 11-HETE enantiomers.

Caption: Biosynthesis pathways of 11(S)-HETE from arachidonic acid.

Experimental Protocol & Methodology

This protocol outlines a robust method for the quantification of 11(S)-HETE using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

Protocol Workflow

The overall workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for 11(S)-HETE quantification.

Materials and Reagents

-

11(S)-HETE analytical standard

-

Deuterated internal standard (IS), e.g., 15(S)-HETE-d8 or 5(S)-HETE-d8

-

LC-MS grade methanol, acetonitrile, water, and hexane

-

Formic acid or acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Solid Phase Extraction (SPE)

Quantification of eicosanoids in biological matrices presents challenges due to their low concentrations. SPE is a common and effective technique for sample cleanup and concentration.

-

Aliquot Sample : Transfer 200-500 µL of the biological sample (e.g., plasma, serum, cell lysate) into a clean glass tube.

-

Spike Internal Standard : Add a known amount of the deuterated internal standard (e.g., 10 µL of a 4 ng/µL 15(S)-HETE-d8 solution) to all samples, calibration standards, and quality controls. This is critical for accurate quantification.

-

Condition SPE Cartridge : Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.

-

Load Sample : Apply the sample onto the conditioned SPE cartridge.

-

Wash Cartridge : Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elute Analyte : Elute 11(S)-HETE and the internal standard from the cartridge using 1-2 mL of methanol or ethyl acetate into a clean collection tube.

-

Evaporate : Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The high sensitivity and selectivity of LC-MS/MS make it the preferred method for eicosanoid quantification.

-

Liquid Chromatography (LC) Conditions : A reverse-phase C18 column is typically used for separation.

-

Column : C18, 2.1 x 150 mm, 3.5 µm (or similar)

-

Mobile Phase A : Water with 0.1% acetic acid or 0.02% formic acid.

-

Mobile Phase B : Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.

-

Flow Rate : 0.3 mL/min

-

Injection Volume : 10 µL

-

Gradient : A typical gradient starts with a high aqueous percentage to retain the analyte, followed by an increasing organic percentage to elute it. An example gradient involves starting at 20% B, increasing to 95% B, holding, and then re-equilibrating. A full chromatographic run is typically 15-25 minutes.

-

-

Mass Spectrometry (MS) Conditions : Eicosanoids are typically analyzed in negative ionization mode using electrospray ionization (ESI).

-

Ionization Mode : Negative Electrospray Ionization (ESI-)

-

Scan Type : Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage : -4000 V to -4500 V

-

Source Temperature : 350-500 °C

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure specificity.

-

Quantification

Quantification is achieved using the stable isotope dilution method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards. The concentration of 11(S)-HETE in the unknown samples is then calculated from this curve.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for 11(S)-HETE Analysis

| Parameter | Recommended Setting | Reference |

| Liquid Chromatography | ||

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm) | |

| Mobile Phase A | Water + 0.1% Acetic Acid or 0.02% Formic Acid | |

| Mobile Phase B | Acetonitrile/Methanol + 0.1% Acetic Acid | |

| Flow Rate | 0.2 - 0.3 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Negative ESI | |

| Precursor Ion [M-H]⁻ | m/z 319.0 - 319.2 | |

| Product Ion | m/z 167.1 | |

| Internal Standard | 15(S)-HETE-d8 or 5(S)-HETE-d8 | |

| IS Precursor Ion | m/z 327.2 (for HETE-d8) | |

| IS Product Ion | m/z 116 (for 5-HETE-d8) or specific for IS |

Table 2: Example Quantitative Performance Data

The performance of the method should be validated for linearity, accuracy, and precision. The following table shows typical performance characteristics reported in the literature for eicosanoid analysis.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | < 5 pg on-column | |

| Limit of Quantification (LOQ) | 0.1 - 3.0 ng/mL | |

| Linearity (R²) | > 0.99 | |

| Recovery from Plasma | 75 - 100% | |

| Inter/Intra-day Precision (CV%) | < 15% |

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of 11(S)-HETE in a variety of biological samples. The use of solid-phase extraction for sample preparation coupled with stable isotope dilution mass spectrometry ensures high-quality data suitable for both basic research and clinical applications. Proper method validation is essential to guarantee accurate and reproducible results.

References

- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]